molecular formula C25H22N2O6 B14920874 Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate

Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate

Cat. No.: B14920874
M. Wt: 446.5 g/mol
InChI Key: KVIMBKUZZUSEOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate involves multiple steps. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate lies in its specific structural features and the diverse range of biological activities it exhibits .

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C25H22N2O6/c1-4-10-30-24(28)18-15-12-16-19(20(23(27)32-16)25(29)31-11-5-2)17(21(15)33-22(18)26)14-8-6-13(3)7-9-14/h4-9,12H,1-2,10-11,26-27H2,3H3

InChI Key

KVIMBKUZZUSEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC4=C2C(=C(O4)N)C(=O)OCC=C)C(=C(O3)N)C(=O)OCC=C

Origin of Product

United States

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